molecular formula C7H5FN2S B12444434 4-Fluorobenzo[d]isothiazol-3-amine

4-Fluorobenzo[d]isothiazol-3-amine

Cat. No.: B12444434
M. Wt: 168.19 g/mol
InChI Key: ORVDTYSGCPTYFQ-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C7H5FN2S. It features a benzene ring fused with an isothiazole ring, where the isothiazole ring contains a fluorine atom at the 4-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides with enhanced biological activity, while substitution reactions can produce a range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-Fluorobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzo[d]isothiazol-3-amine is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its non-fluorinated counterparts. The fluorine atom can also influence the compound’s interaction with molecular targets, potentially leading to improved efficacy in various applications .

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

4-fluoro-1,2-benzothiazol-3-amine

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)

InChI Key

ORVDTYSGCPTYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SN=C2N)F

Origin of Product

United States

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